Dexniguldipine hydrochloride

Multidrug Resistance P-glycoprotein Chemosensitization

Dexniguldipine hydrochloride (DNIG; CAS 113145-70-3) is the R-enantiomer of the dihydropyridine derivative niguldipine. This compound is classified as both a calcium channel blocker and a selective inhibitor of protein kinase C (PKC), and it has been advanced as an antineoplastic agent due to its potent ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR).

Molecular Formula C36H40ClN3O6
Molecular Weight 646.2 g/mol
CAS No. 113145-70-3
Cat. No. B1679419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexniguldipine hydrochloride
CAS113145-70-3
Synonyms3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
B 844-39
B 859-35
B8509-035
B859-35
dexniguldipine
DNIG
niguldipine
niguldipine fumarate
niguldipine hydrobromide
niguldipine hydrochloride
niguldipine maleate
Molecular FormulaC36H40ClN3O6
Molecular Weight646.2 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m1./s1
InChIKeyMHOSUIMBPQVOEU-MGDILKBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dexniguldipine Hydrochloride: A Multifunctional Dihydropyridine with PKC Inhibition and MDR Reversal for Cancer Research Procurement


Dexniguldipine hydrochloride (DNIG; CAS 113145-70-3) is the R-enantiomer of the dihydropyridine derivative niguldipine [1]. This compound is classified as both a calcium channel blocker and a selective inhibitor of protein kinase C (PKC), and it has been advanced as an antineoplastic agent due to its potent ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) [2][3]. Its dual pharmacological profile distinguishes it from conventional dihydropyridine calcium channel antagonists and positions it as a specialized research tool for investigating MDR modulation and PKC-dependent signaling pathways.

Why Dexniguldipine Hydrochloride Cannot Be Replaced by Generic Dihydropyridines in MDR and PKC Research


Stereochemistry is a critical determinant of function for this compound class. Dexniguldipine is the R-enantiomer, whereas its counterpart, the S-enantiomer, exhibits markedly different calcium channel blocking potency [1]. Importantly, both enantiomers have been shown to be equally effective in modulating drug transport by P-glycoprotein, indicating a functional separation of pharmacological activities [1]. Therefore, the use of a racemic mixture, the S-enantiomer, or a generic dihydropyridine calcium channel blocker such as nifedipine or nitrendipine will not replicate the specific PKC inhibitory and MDR-reversing profile of the pure R-enantiomer, which is essential for reproducible and interpretable research outcomes.

Quantitative Differentiation of Dexniguldipine Hydrochloride: A Comparator-Based Evidence Guide


Dexniguldipine vs. Verapamil: 8-Fold Superior Potency in Reversing P-gp-Mediated Drug Efflux

In a direct head-to-head comparison using a drug-accumulation assay in multidrug-resistant murine leukemia cells (F4-6RADR), dexniguldipine-HCl (DNIG) demonstrated 8-fold greater potency than R,S-verapamil in reversing P-glycoprotein-mediated drug efflux [1].

Multidrug Resistance P-glycoprotein Chemosensitization

Dexniguldipine vs. Cyclosporin A: Superior Efficacy in Reversing Taxane Resistance in Ovarian Carcinoma Cells

In a direct head-to-head comparison against other MDR chemosensitizers, dexniguldipine-HCl efficiently reversed taxane resistance in the ovarian carcinoma MDR cell line 2780AD at submicromolar concentrations, whereas the clinically used MDR modulator cyclosporin A and the chemosensitizer dexverapamil-HCl were ineffective in this specific cellular context [1].

Taxane Resistance Ovarian Cancer P-glycoprotein

Dexniguldipine vs. Verapamil: In Vivo MDR Reversal in a Preclinical Xenograft Model

In a preclinical in vivo tumor model using nude mice bearing MDR-positive erythroleukemia xenografts, the combination of adriamycin (ADR) with dexniguldipine (B859-35) reduced viable tumor cells by 67±9%, a greater reduction than the 53±11% achieved by the combination of ADR with verapamil, despite verapamil being used at a 3- to 15-fold higher dose [1].

In Vivo MDR Xenograft Adriamycin Resistance

Dexniguldipine vs. Nifedipine: Selective PKC Inhibition Unrelated to Calcium Channel Blockade

Unlike classic dihydropyridine calcium channel blockers such as nifedipine, dexniguldipine exhibits potent, direct inhibition of protein kinase C (PKC). In HT-29 human colon carcinoma cells, dexniguldipine suppressed cell growth with an EC50 of 1.4 µM, an effect attributed to the downregulation of PKC-δ and PKC-ζ isoforms [1]. This PKC-inhibitory activity is a distinct pharmacological property not shared by other calcium channel blockers [2].

Protein Kinase C Colon Cancer Signal Transduction

Dexniguldipine vs. Other MDR Modulators: Clinical Pharmacokinetic Data for Translational Dose Selection

Clinical pharmacokinetic studies provide a translational benchmark for dexniguldipine that is not available for many other experimental MDR modulators. Following intravenous infusion, dexniguldipine exhibits a long terminal half-life of 22.4 hours and a large volume of distribution of 1,193 L [1]. Oral bioavailability was found to be low (3-5%), a critical consideration for experimental design [1]. Furthermore, a Phase I trial established a recommended oral dose of 2,500 mg/day for Phase II trials [2].

Pharmacokinetics Phase I Bioavailability

Optimal Research and Procurement Scenarios for Dexniguldipine Hydrochloride Based on Validated Differentiation


Preclinical Investigation of P-Glycoprotein-Mediated Multidrug Resistance (MDR)

Dexniguldipine is the chemosensitizer of choice for in vitro and in vivo models of MDR where a high-potency, well-characterized P-gp inhibitor is required. Its 8-fold greater potency over verapamil in vitro and superior efficacy at lower doses in vivo make it ideal for establishing proof-of-concept for MDR reversal strategies [1][2].

Dissection of PKC-Dependent Signaling Pathways in Cancer Cell Biology

For research focused on the role of specific PKC isoforms (e.g., PKC-δ and PKC-ζ) in cancer cell proliferation, differentiation, or apoptosis, dexniguldipine provides a selective pharmacological tool. Its PKC-inhibitory activity is a distinct advantage over other dihydropyridines, which lack this property [3].

Translational Pharmacology Studies Requiring Human Pharmacokinetic Benchmarks

When designing preclinical studies with a clear translational path, dexniguldipine's established clinical pharmacokinetic parameters (terminal half-life of 22.4 h, oral bioavailability of 3-5%) provide a valuable reference for dose selection and exposure-response modeling [4]. This data is often unavailable for newer or less advanced MDR modulators.

Studies on Taxane Resistance in Ovarian Cancer Models

Dexniguldipine demonstrates unique efficacy in reversing taxane resistance in specific ovarian cancer cell lines where other MDR modulators, such as cyclosporin A, are ineffective [5]. This makes it a critical reagent for researchers focused on overcoming taxane resistance in gynecological malignancies.

Quote Request

Request a Quote for Dexniguldipine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.